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Polyubiquitin

Proteasomal degradation Ubiquitin signaling Protein turnover

Polyubiquitin chains are essential for studying the ubiquitin-proteasome system, but functional outcomes are dictated by linkage-specific topology. Generic ubiquitin cannot substitute for defined chains. Procure the correct linkage to ensure assay reproducibility. - K48 chains (≥Ub₃) are required for proteasomal degradation assays; K63 chains for signaling studies. - Linkage-specific chains enable accurate DUB profiling-most DUBs show differential cleavage across K48, K63, and linear chains. - Quantitative UBD binding studies demand specific linkages; NEMO binds exclusively to linear chains, TAB2 to K63.

Molecular Formula C8H10N2O
Molecular Weight 0
CAS No. 120904-94-1
Cat. No. B1169507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolyubiquitin
CAS120904-94-1
SynonymsPolyubiquitin
Molecular FormulaC8H10N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes9 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polyubiquitin Procurement Guide


Polyubiquitin (CAS 120904-94-1) is an oligomeric post-translational modification signal formed by the repetitive covalent linking of ubiquitin monomers via isopeptide bonds between the C-terminal glycine of one ubiquitin molecule and a lysine residue (or the N-terminal methionine) of another [1]. Polyubiquitin chains are structurally and functionally distinct from polyubiquitin genes, such as ubiquitin C, which encode tandem ubiquitin repeats as a single polypeptide precursor requiring proteolytic processing [2]. The functional outcome of polyubiquitination is dictated by the specific lysine residue used for chain linkage—eight distinct linkage types exist, with Lys48 (K48)-linked chains serving as the canonical proteasomal degradation signal and Lys63 (K63)-linked chains mediating non-proteolytic signaling events [3]. Unlike monomeric ubiquitin, polyubiquitin chains exhibit linkage-dependent conformational ensembles that govern recognition by downstream effector proteins [4].

Linkage-specific procurement: K48-linked chains for proteasomal degradation studies; K63-linked or linear chains for non-proteolytic signaling.
Chain-length requirement: K48-Ub₃ or longer for efficient degradation; shorter chains may not trigger the response.
Assay compatibility: Wild-type chains for DUB activity assays; L73P non-cleavable variant for inhibitor screening and stable substrate applications.

Why Polyubiquitin Substitution Fails


Polyubiquitin (CAS 120904-94-1) cannot be substituted by monomeric ubiquitin, polyubiquitin genes, or alternative chain linkage types without altering experimental outcomes, because functional specificity is encoded at the level of linkage-dependent three-dimensional structure. Monomeric ubiquitin lacks the polymeric topology required for recognition by ubiquitin-binding domains (UBDs) that discriminate between chain types [1]. Among polymeric forms, K48-linked and K63-linked chains adopt fundamentally distinct conformations—K48-linked chains form a compact, closed structure with inter-ubiquitin hydrophobic interfaces, whereas K63-linked chains adopt an extended, open conformation lacking interdomain contacts [2]. This conformational divergence dictates distinct cellular fates: K48-linked chains of three or more ubiquitin units target substrates for proteasomal degradation with a half-life of approximately 1 minute, while K63-linked chains signal for rapid deubiquitination without triggering degradation [3]. Even structurally equivalent chain types—such as K63-linked and linear (M1-linked) chains, both of which adopt open conformations—exhibit differential cleavage by deubiquitinases (DUBs) and distinct recognition by UBDs, with linear chains being exclusively bound by the UBAN motif of NEMO whereas K63-linked chains are recognized by the NZF domain of TAB2 [4]. Consequently, procurement of the correct linkage-specific polyubiquitin chains is essential for assay reproducibility and biological relevance.

Monomeric ubiquitin cannot replace polyubiquitin

Monomeric ubiquitin lacks the polymeric topology recognized by linkage-specific ubiquitin-binding domains (UBDs), which may lead to loss of binding in interaction assays.

K48-linked and K63-linked chains are functionally divergent

K48 chains adopt a closed conformation and target substrates for proteasomal degradation, whereas K63 chains form an open structure and signal for deubiquitination; substitution may shift experimental outcomes.

Structurally equivalent open-chain types (K63 vs. linear) show exclusive recognition

Linear chains are bound exclusively by NEMO UBAN, while K63 chains are recognized by TAB2 NZF; using the wrong chain type may result in false-negative binding data in NF-κB or TAK1 pathway studies.

Polyubiquitin Chain Linkage Evidence


K48-Linked Chains Drive Proteasomal Degradation

Using the UbiREAD (ubiquitinated reporter evaluation after intracellular delivery) technology, Maspero and Polo (2025) systematically compared the intracellular degradation capacities of substrates modified with homotypic K48-linked, K63-linked, and K48/K63-branched ubiquitin chains [1]. Substrates bearing K48-linked chains with three or more ubiquitin units (K48-Ub₃) triggered proteasomal degradation within minutes, with a degradation half-life of approximately 1 minute. In contrast, substrates modified with K63-linked chains were not degraded but instead underwent rapid deubiquitination [1]. This represents a qualitative functional divergence rather than a mere quantitative difference in degradation rate.

Degradation fate
Head-to-head
K48-Ub₃: t½ ≈ 1 min, proteasomal degradation
K63-linked: rapid deubiquitination, no degradation
Functional non-interchangeability in degradation assays
Qualitative divergence, not a quantitative rate difference
Proteasomal degradation Ubiquitin signaling Protein turnover

K48-Linked Tetraubiquitin Binding to Rabex-5 UBDs

Shin et al. (2012) quantitatively measured the binding affinities of the tandem ubiquitin-binding domains (A20_ZF-MIU) of Rabex-5 for linkage-specific tetraubiquitin chains using biolayer interferometry [1]. Rabex-5(9-73) bound linear, K63-linked, and K48-linked tetraubiquitin (Ub₄) chains with dissociation constants (Kd) in the range of 0.1-1 μM [1]. While all three chain types bound within the same order of magnitude, domain-level dissection revealed differential contributions: the MIU domain exhibited sub-μM affinity preference for linear and K63-linked Ub₄, whereas the A20_ZF domain recognized all three linkage types with similar Kd values of 3-4 μM [1].

Binding affinity
Head-to-head
Rabex-5 tandem UBDs: Kd = 0.1–1 μM for K48, K63, linear Ub₄
MIU domain: sub-μM preference for linear/K63
Supports UBD-specific chain selection
Domain-level preferences differ; verify with target protein
Ubiquitin-binding domains Protein-protein interactions Biolayer interferometry

K48-Linked Chains Adopt Closed Conformation

Varadan et al. (2002) characterized the solution conformations of K48-linked diubiquitin (Ub₂) and tetraubiquitin (Ub₄) using NMR spectroscopy, revealing a pH-dependent switch from open to closed conformation [1]. The closed conformation features a defined interface where hydrophobic residues L8, I44, and V70 are sequestered between adjacent ubiquitin monomers [1]. In contrast, Fushman and Walker (2010) demonstrated via molecular modeling that K63-linked chains adopt an extended, open conformation that lacks interdomain hydrophobic contacts [2]. The eight possible diubiquitin chains segregate into two groups based on predicted conformational ensembles: chains linked via K6, K11, K27, or K48 form closed conformations, whereas chains linked via K29, K33, or K63, or linked head-to-tail, cannot form closed contacts due to steric occlusion [2].

Chain conformation
Cross-study
K48-linked: closed, sequestered hydrophobic interface (L8, I44, V70)
K63-linked: open, extended, no inter-ubiquitin contacts
Conformation governs effector recognition
Classification based on NMR and molecular modeling
Structural biology NMR spectroscopy Molecular modeling

Linear and K63-Linked Chains: Distinct DUB and UBD Profiles

Komander et al. (2009) crystallized K63-linked and linear ubiquitin dimers, revealing that both adopt equivalent open conformations that differ significantly from K48-linked chains [1]. Despite their structural equivalence as polymers of chemically identical ubiquitin units, K63-linked and linear chains exhibit distinct biochemical specificity profiles [1]. All deubiquitinases (DUBs) analyzed, with the exception of CYLD, cleaved linear chains less efficiently compared to other chain types or not at all [1]. Furthermore, the UBAN motif of NEMO bound exclusively to linear chains, whereas the NZF domain of TAB2 was specific for K63-linked chains [1]. This demonstrates that functional discrimination occurs even between structurally equivalent chain types.

DUB/UBD specificity
Head-to-head
Linear chains: resistant to most DUBs (except CYLD), bound by NEMO UBAN
K63 chains: cleaved by multiple DUBs, bound by TAB2 NZF
Exclusive recognition requires correct linkage
CYLD exception for linear chain cleavage
Deubiquitinase specificity Ubiquitin-binding domains X-ray crystallography

K48-Linked Chain Purity and Size Profile

Commercially available recombinant human K48-linked polyubiquitin wild-type chains (Ub₁₋₇) are produced in E. coli and purified to >95% homogeneity as determined by SDS-PAGE under reducing conditions with Colloidal Coomassie Blue staining . The product consists of a heterogeneous mixture of chain lengths, with predicted molecular masses of 8.6 kDa (mono-ubiquitin, Ub₁), 17 kDa (Ub₂), 26 kDa (Ub₃), 34 kDa (Ub₄), 43 kDa (Ub₅), 52 kDa (Ub₆), and 60 kDa (Ub₇) . Non-cleavable K48 polyubiquitin chain variants incorporating the L73P mutation are also available; this substitution confers resistance to the majority of deubiquitinating enzymes, enabling DUB inhibitor screening and stable substrate applications [1].

Product profile
Supporting evidence
Purity: >95% (SDS-PAGE)
Chain range: Ub₁₋₇, 8.6–60 kDa
Variant: non-cleavable L73P mutant available
Batch reproducibility for quantitative assays
Choose wt or DUB-resistant based on assay design
Recombinant protein production Quality control Biochemical reagents

Polyubiquitin Validated Application Scenarios


Proteasomal Degradation Assays Using K48-Linked Chains

Based on the UbiREAD data demonstrating that K48-linked chains with three or more ubiquitin units trigger proteasomal degradation with a t₁/₂ of approximately 1 minute, whereas K63-linked chains undergo deubiquitination without degradation [1], researchers studying ubiquitin-dependent proteolysis must procure K48-linked polyubiquitin chains of length Ub₃ or greater. Substitution with K63-linked or shorter K48-linked chains (Ub₂) will fail to elicit degradation, leading to false-negative results. This scenario applies to in vitro proteasome recruitment assays, cellular degradation reporter systems, and DUB inhibitor screening where authentic proteasomal targeting signals are required.

DUB Specificity Profiling with Linkage-Defined Chains

Differential DUB cleavage efficiency across linkage types—as demonstrated by Komander et al. (2009), where most DUBs cleaved linear chains inefficiently or not at all compared to K63-linked or K48-linked chains, with CYLD as the notable exception [2]—establishes the necessity for linkage-defined polyubiquitin chains in DUB activity assays. Researchers should procure K48-linked chains for profiling DUBs implicated in proteasomal degradation regulation, K63-linked chains for DUBs involved in inflammatory signaling, and linear chains for CYLD activity assays. Non-cleavable K48 polyubiquitin variants (L73P mutant) provide DUB-resistant controls for inhibitor validation studies [3].

UBD Specificity Mapping by Quantitative Binding Assays

Quantitative biolayer interferometry data from Shin et al. (2012) establishes that UBDs exhibit linkage-dependent binding affinities in the sub-μM to μM range [4]. For Rabex-5 tandem UBDs, K48-linked, K63-linked, and linear tetraubiquitin bind with comparable Kd values of 0.1-1 μM, but domain-level dissection reveals that the MIU domain exhibits sub-μM preference for linear and K63-linked chains [4]. For exclusive recognition scenarios—such as NEMO UBAN binding solely to linear chains or TAB2 NZF binding solely to K63-linked chains [2]—procurement of the incorrect linkage type will yield complete binding failure. This scenario applies to SPR, BLI, ITC, and pull-down assays for UBD characterization.

Innate Immune Signaling: RIP1 and IRAK1 Polyubiquitin Editing

Newton et al. (2008) demonstrated that the adaptor kinases RIP1 (TNF receptor signaling) and IRAK1 (IL-1β/TLR signaling) undergo sequential polyubiquitin editing—both initially acquire K63-linked polyubiquitin chains that enable signaling complex assembly, followed by conversion to K48-linked chains that target the adaptors for proteasomal degradation and signal termination [5]. This temporal switch from K63-linked to K48-linked polyubiquitination is essential for proper signal attenuation. Researchers studying TNF-α, IL-1β, or TLR-mediated NF-κB activation require both K63-linked and K48-linked polyubiquitin chains to recapitulate the physiological editing mechanism in vitro and to validate linkage-specific antibody detection reagents.

Application
Selection Property
Validation Focus
Proteasomal degradation assays
K48-linked Ub₃+ chains
Degradation kinetics verification
DUB specificity profiling
Linkage-defined chains (K48, K63, linear)
DUB cleavage specificity
UBD binding assays
Tetraubiquitin chains (K48, K63, linear)
Binding affinity validation
Immune signaling editing studies
K63- and K48-linked chains
Chain-editing temporal profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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